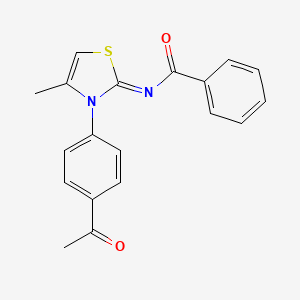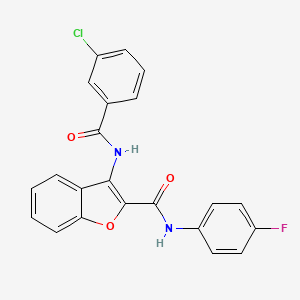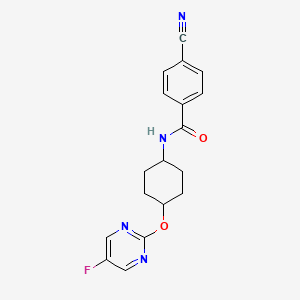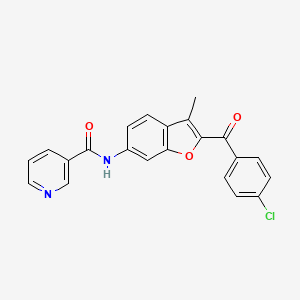
(Z)-N-(3-(4-acetylphenyl)-4-methylthiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzamide . Benzamides are a class of compounds containing a benzoyl group bonded to an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as ligands in coordination chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzamides can generally be synthesized through the reaction of benzoic acid with ammonia or amines .Molecular Structure Analysis
The molecular structure of benzamides typically consists of a benzene ring attached to a carbonyl group (C=O), which is in turn attached to an amide group (NH2) .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
Benzamides generally have a high melting point and are usually solid at room temperature. They are soluble in many organic solvents but have limited solubility in water .Applications De Recherche Scientifique
1. Supramolecular Gelators
A study on N-(thiazol-2-yl)benzamide derivatives, including compounds with methyl functionality and S⋯O interaction, revealed their application as supramolecular gelators. These gelators showed potential in forming stable gels with ethanol/water and methanol/water mixtures, highlighting their relevance in material science and drug delivery systems due to their ability to form specific molecular assemblies driven by non-covalent interactions (Yadav & Ballabh, 2020).
2. Anticancer and Antimicrobial Agents
Research into N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives underlines their significant anticancer activity. A study demonstrated that these compounds, synthesized via a microwave-assisted process, showed promising in vitro anticancer properties against several human cancer cell lines, indicating potential therapeutic applications (Tiwari et al., 2017).
3. Antifungal Activity
A series of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides were synthesized and evaluated for their antifungal activity. These compounds exhibited a range of activities, suggesting their utility in developing new antifungal agents (Saeed et al., 2008).
4. Sensing Applications
The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlighted their potential in colorimetric sensing of fluoride anions. These compounds demonstrated a significant color transition in the presence of fluoride ions, indicating their application in environmental monitoring and analytical chemistry (Younes et al., 2020).
5. Antioxidant and Antitumor Activities
Some thiazole compounds, related in structural features to the compound of interest, have been studied for their antioxidant and antitumor activities. These studies suggest that modifications on the thiazole core can lead to compounds with significant biological activities, potentially useful in pharmaceutical development (Amer et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[3-(4-acetylphenyl)-4-methyl-1,3-thiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13-12-24-19(20-18(23)16-6-4-3-5-7-16)21(13)17-10-8-15(9-11-17)14(2)22/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWAIBALPQODCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC(=O)C2=CC=CC=C2)N1C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(4-acetylphenyl)-4-methylthiazol-2(3H)-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2806284.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)-4H-chromen-4-one](/img/structure/B2806286.png)
![2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2806291.png)



![4-[({5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl methyl ether](/img/structure/B2806295.png)

![diethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2806297.png)

methanone](/img/structure/B2806303.png)
![4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2806304.png)
![[2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2806306.png)